Cas no 19131-99-8 ((S)-(-)-N-Methyl-1-phenylethylamine)

(S)-(-)-N-Methyl-1-phenylethylamine structure
19131-99-8 structure
Product Name:(S)-(-)-N-Methyl-1-phenylethylamine
CAS No:19131-99-8
MF:C9H13N
MW:135.206222295761
MDL:MFCD00067113
CID:136749
PubChem ID:2060073
Update Time:2025-04-19

(S)-(-)-N-Methyl-1-phenylethylamine Chemical and Physical Properties

Names and Identifiers

    • (S)-(-)-N-Methyl-1-phenylethylamine
    • (S)-(-)-N,ALPHA-DIMETHYLBENZYLAMINE
    • (S)-(?)-N,α-Dimethylbenzylamine
    • Benzenemethanamine, N,a-dimethyl-, (aS)-
    • N-Methyl-1-phenylethanamine
    • (S)-N-Methyl-1-phenylethanamine
    • i>)-(-)-<i>N<
    • N-Methyl-(S)-Alpha-phenylethylamine
    • N-methyl-N-[(1S)-1-phenylethyl]amine
    • (S)-DMBA
    • (S)-(-)-α-Methyl-N-methylbenzylamine
    • (S)-(-)-N,A-DIMETHYLBENZYLAMINE
    • (s)-(-)-n,α-dimethylbenzylamine
    • (S)-(-0-N,α-DIMETHYLBENZYLAMINE
    • N-Methyl-(S)-α-phenylethylamine
    • S(-)-N-METHYL-1-PHENYLETHYLAMINE
    • (1S)-N-Methyl-1-phenylethanamine
    • (+)-Methyl-<1-phenyl-ethyl>-aMin
    • S-N,α-diMethyl-BenzeneMethanaMin
    • 4MU17YEN7Y
    • N-Methyl-N-((1S)-1-phenylethyl)amine
    • N-Methyl-1-phenylethylamine, (S)-
    • PubChem18717
    • (S)-N,alpha-dimethylbenzylamine
    • n-methyl-(s)-1-phenylethylamine
    • Methyl[(S)-1-phenylethyl]amine
    • BENZENEMETHANAMINE, N,.ALPHA.-DIMETHYL-, (S)-
    • Q27260144
    • BENZENEMETHANAMINE, N,.ALPHA.-DIMETHYL-, (.ALPHA.S)-
    • J-012366
    • N-methyl-N-((S)-1-phenyl-ethyl)amine
    • 19131-99-8
    • Benzenemethanamine, N,alpha-dimethyl-, (alphaS)-
    • N-METHYL-(S)-.ALPHA.-PHENYLETHYLAMINE
    • CHEMBL1907958
    • A847487
    • AKOS016843115
    • (S)-N-Methyl-1-phenylethan-1-amine
    • (S)-N-Methyl-1- phenylethylamine
    • (s)-n-methyl-1-phenylethylamine
    • Benzenemethanamine, N,alpha-dimethyl-, (S)-
    • M3047
    • MFCD00067113
    • (S)-(-)-N-methyl A-methylbenzylamine
    • EN300-181100
    • N-METHYL-N-((.ALPHA.S)-.ALPHA.-METHYLBENZYL)AMINE
    • AS-31748
    • CS-0098020
    • UNII-4MU17YEN7Y
    • SCHEMBL6133
    • (S)-(-)-N,alpha-dimetylbenzylamine
    • (S)-(-)-alpha-Methyl-N-methylbenzylamine
    • (S)-(-)-N,alpha-Dimethylbenzylamine, 98%
    • A-Dimethylbenzylamine
    • methyl[(1S)-1-phenylethyl]amine
    • N-Methyl-N-((alphaS)-alpha-methylbenzyl)amine
    • RCSSHZGQHHEHPZ-QMMMGPOBSA-N
    • DTXSID40366137
    • methyl-((S)-1-phenyl-ethyl)-amine
    • (S)-N,
    • (+)-i
    • AMY20008
    • BDBM50367745
    • DB-005568
    • CHEBI:230020
    • MDL: MFCD00067113
    • Inchi: 1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m0/s1
    • InChI Key: RCSSHZGQHHEHPZ-QMMMGPOBSA-N
    • SMILES: N(C)[C@@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 135.10500
  • Monoisotopic Mass: 135.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: Light yellow transparent liquid
  • Density: 0.928 g/mL at 20 °C(lit.)
  • Melting Point: 116°C (estimate)
  • Boiling Point: 79°C/14mmHg(lit.)
  • Flash Point: Fahrenheit: 141.8 ° f
    Celsius: 61 ° c
  • Refractive Index: n20/D 1.512(lit.)
  • PSA: 12.03000
  • LogP: 2.35790
  • Specific Rotation: -72 º (c=2 in chloroform)
  • Optical Activity: [α]20/D −73±5°, c = 2 in chloroform
  • Solubility: Not determined

(S)-(-)-N-Methyl-1-phenylethylamine Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302-H312-H314-H332
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 2619
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-34
  • Safety Instruction: S26; S36; S45
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: C
  • HazardClass:IRRITANT
  • PackingGroup:II
  • Risk Phrases:R20/21/22; R34

(S)-(-)-N-Methyl-1-phenylethylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(S)-(-)-N-Methyl-1-phenylethylamine Pricemore >>

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(S)-(-)-N-Methyl-1-phenylethylamine Production Method

(S)-(-)-N-Methyl-1-phenylethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:19131-99-8)(S)-(-)-N-Methyl-1-phenylethylamine
Order Number:A847487
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:15
Price ($):299.0
Email:sales@amadischem.com

(S)-(-)-N-Methyl-1-phenylethylamine Related Literature

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Amadis Chemical Company Limited
(CAS:19131-99-8)(S)-(-)-N-Methyl-1-phenylethylamine
A847487
Purity:99%
Quantity:25g
Price ($):299.0
Email